4-(Hydroxymethyl)-1,3-benzenediol

説明

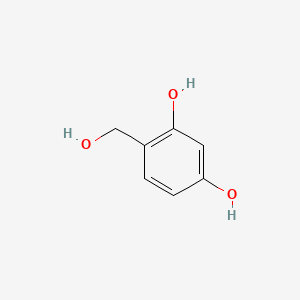

4-(Hydroxymethyl)-1,3-benzenediol is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

4-(Hydroxymethyl)-1,3-benzenediol, also known as orcinol, is a phenolic compound that has garnered attention for its potential biological activities, particularly in dermatological applications and as an inhibitor of certain enzymes. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C8H10O2

- CAS Number : 33617-59-3

- IUPAC Name : this compound

1. Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme can lead to skin lightening effects, making compounds like this compound valuable in cosmetic formulations.

- Study Findings : Research indicates that this compound exhibits significant tyrosinase inhibitory activity. In particular, it was found to inhibit mushroom tyrosinase more effectively than kojic acid, a commonly used skin lightening agent. The IC50 value for this compound was reported to be approximately 2 µM in B16V melanoma cells .

2. Antiproliferative Effects

Studies have shown that derivatives of hydroxymethyl benzenediols possess antiproliferative properties against various cancer cell lines.

- Mechanism of Action : The antiproliferative effects are linked to the inhibition of topoisomerase II activity, which is essential for DNA replication and repair . This action can lead to the induction of apoptosis in cancer cells.

| Compound | Activity Type | Mechanism |

|---|---|---|

| Benzopsoralen Derivatives | Antiproliferative | Topoisomerase II inhibition |

| This compound | Potential Antiproliferative | Topoisomerase inhibition (hypothetical) |

3. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown potential against various pathogens, which could be beneficial in developing new antimicrobial agents.

- Research Insights : Certain studies indicate that compounds with similar structures exhibit fungistatic activity by impairing melanin synthesis in pathogenic fungi . This suggests a possible application for this compound in treating fungal infections.

Case Study 1: Skin Lightening Efficacy

In a clinical study involving Asian subjects, a formulation containing 0.5% of this compound demonstrated effective skin lightening after consistent application over several weeks. The results indicated a significant reduction in melanin content without cytotoxic effects on skin cells .

Case Study 2: Antiproliferative Testing

A series of tests on mammalian cell lines revealed that various hydroxymethyl-substituted benzenediols exhibited marked antiproliferative effects. The most notable results were seen with compounds that also inhibited topoisomerase II activity .

科学的研究の応用

Pharmaceutical Applications

4-(Hydroxymethyl)-1,3-benzenediol is utilized in various pharmaceutical formulations due to its antimicrobial and anti-inflammatory properties. It is a key ingredient in topical treatments for skin conditions such as acne and eczema.

Case Study: Acne Treatment

A study published in the Journal of Dermatology demonstrated that resorcinol was effective in reducing acne lesions when used in combination with other topical agents. The formulation containing 2% resorcinol showed a significant reduction in inflammatory lesions compared to placebo treatments .

Analytical Chemistry

The compound is widely used as an analytical reagent due to its ability to form colored complexes with various metal ions, making it useful for qualitative analysis.

Application in HPLC

This compound can be effectively separated using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed using acetonitrile and water as mobile phases, which allows for the analysis of this compound in complex mixtures .

| Method | Mobile Phase Composition | Purpose |

|---|---|---|

| HPLC | Acetonitrile + Water | Separation and analysis of impurities |

| Mass-Spec | Acetonitrile + Formic Acid | Compatible for mass spectrometry |

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers and resins. Its derivatives are employed as UV absorbers and stabilizers in plastics.

Synthesis of UV Absorbers

Research has shown that resorcinol derivatives can enhance the UV stability of polymers. For instance, incorporating this compound into polymer matrices improves their resistance to photodegradation .

Environmental Applications

The compound plays a role in environmental chemistry as well. It is involved in the degradation pathways of various pollutants and can be used to monitor environmental contamination levels.

Case Study: Pollutant Degradation

A study investigated the degradation of bisphenol A (BPA) in wastewater treatment processes, highlighting that compounds like this compound are formed during the breakdown of BPA under oxidative conditions .

Cosmetic Industry

In cosmetics, resorcinol is valued for its skin-lightening properties and is included in formulations aimed at treating hyperpigmentation.

| Product Type | Active Ingredient | Concentration |

|---|---|---|

| Skin Lighteners | This compound | Up to 2% |

| Acne Treatments | Resorcinol | 2% or higher for prescription use |

化学反応の分析

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation under acidic or catalytic conditions. For example:

-

Oxidation to carboxylic acid : In the presence of Sn-Beta or Zr-Beta catalysts, 4-(hydroxymethyl)-1,3-benzenediol can oxidize to 4-carboxybenzoic acid derivatives under high-pressure ethylene conditions .

-

Selective oxidation pathways : Partial oxidation yields intermediates like 4-(methoxymethyl)benzenecarboxylate (MMBC) when protected with methanol .

Key Reaction Conditions

| Reactant | Catalyst | Product | Selectivity (%) |

|---|---|---|---|

| This compound | Sn-Beta (190°C) | 4-Carboxybenzoic acid derivatives | 31 |

| MMFC (protected form) | Zr-Beta (190°C) | MMBC | 81 |

Condensation Reactions

The resorcinol moiety participates in electrophilic aromatic substitution and condensation:

-

Formation of oxyketones : With glacial acetic acid and ZnCl at 145°C, the compound forms derivatives like resacetophenone (HO)CHCOCH .

-

Aldehyde condensations : Reacts with formaldehyde in HCl to yield methylene diresorcin [(HO)CH(O)]CH, a precursor for resins .

Dimerization and Oligomerization

Under oxidative conditions (e.g., exposure to air), dimerization occurs via radical intermediates:

-

5,5′-linked dimer : Forms symmetric 1,1′-biphenylhexaol (1 ) initially, which further oxidizes to hydroxyquinone-containing dimer 2 .

-

Kinetics : Dimer 1 converts to hydroxyquinone 2 over 1,000+ hours in air .

Dimerization Pathways

| Starting Material | Conditions | Product | Key Intermediate |

|---|---|---|---|

| This compound | Air, room temperature | 5,5′-linked dimer (1 ) | Radical species |

| Dimer 1 | Prolonged air exposure | Hydroxyquinone (2 ) | Quinone radical |

Substitution Reactions

The aromatic ring exhibits reactivity toward electrophilic and nucleophilic agents:

-

Deuteration : In DO under acidic conditions, selective deuteration occurs at positions 5 and 3 via electrophilic aromatic substitution .

-

Nitration : Forms trinitro derivatives (e.g., styphnic acid) with HNO/HSO, analogous to resorcinol .

Functional Group Transformations

The hydroxymethyl group enables esterification and etherification:

-

Esterification : Reacts with succinic acid in HSO to form fluorescent derivatives .

-

Etherification : Protection with methanol yields methoxymethyl intermediates for controlled synthesis .

Stability and Degradation

-

pH-dependent stability : Degrades under strong alkaline or oxidative conditions, forming oligomers or quinones .

-

Thermal decomposition : At >150°C, cyclization or fragmentation occurs, yielding γ-acetylbutyric acid derivatives .

This compound’s versatility in oxidation, condensation, and substitution reactions makes it valuable for synthesizing biobased aromatics and functional materials. Controlled reactivity requires precise management of catalysts and conditions to avoid undesired oligomerization .

特性

IUPAC Name |

4-(hydroxymethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)3-7(5)10/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCDKJFKYGNXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067777 | |

| Record name | 4-(Hydroxymethyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33617-59-3 | |

| Record name | 4-(Hydroxymethyl)-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33617-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033617593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Hydroxymethyl)-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(HYDROXYMETHYL)RESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F45WP9BJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。